![molecular formula C18H16N2O4 B2743203 N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide CAS No. 344898-29-9](/img/structure/B2743203.png)
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide
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Overview
Description
“N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide” (also known as SNA) is a new compound isolated from the Selaginella pulvinata plant . It has shown potent inhibitory activity against melanoma cell proliferation through increasing apoptosis . This compound has been further investigated for its effects against neuroglioma .
Molecular Structure Analysis
The molecular formula of SNA is C18H16N2O4. Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
The molecular weight of SNA is 324.336. Unfortunately, the specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Pharmaceutical Synthesis
The isoindoline-1,3-dione derivatives exhibit promising potential as building blocks for drug development. Researchers have explored their synthesis and evaluated their pharmacological properties . These compounds can serve as precursors for novel therapeutic agents due to their diverse chemical reactivity.
Herbicides and Agrochemicals
Isoindoline-1,3-diones have been investigated for their herbicidal properties. Their unique structure and reactivity make them interesting candidates for developing environmentally friendly herbicides and agrochemicals. Researchers continue to explore their efficacy in weed control .
Colorants and Dyes
The isoindoline-1,3-dione scaffold can be modified to create colorful dyes and pigments. These compounds find applications in textiles, paints, and other color-related industries. Their stability and chromophoric properties contribute to their utility as colorants .
Polymer Additives
Researchers have studied isoindoline-1,3-dione derivatives as potential additives for polymers. These compounds can enhance polymer properties such as mechanical strength, thermal stability, and UV resistance. Their incorporation into polymer matrices could lead to improved materials for various applications .
Organic Synthesis
Isoindoline-1,3-diones serve as versatile intermediates in organic synthesis. Their reactivity allows for the construction of complex molecules. Researchers have employed these compounds in the synthesis of natural products and bioactive molecules .
Photochromic Materials
The isoindoline-1,3-dione scaffold has been explored for its photochromic behavior. These compounds can undergo reversible color changes upon exposure to light, making them useful in optical devices, sensors, and smart materials .
Mechanism of Action
Target of Action
The compound, also known as Oprea1_786734, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives
Mode of Action
It has been reported that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In the case of Oprea1_786734, it has been shown to have anti-inflammatory potential, negatively modulating the production of inflammatory cytokines IL-1β, TNF-α, and IL-6 by cultured macrophages .
Biochemical Pathways
Given its anti-inflammatory activity, it can be inferred that it may influence pathways related to inflammation and immune response .
Result of Action
Oprea1_786734 has been shown to have anti-inflammatory potential. In vitro and in vivo studies have demonstrated that it can reduce the production of inflammatory cytokines IL-1β, TNF-α, and IL-6 . In vivo, it has been shown to reduce leukocyte migration, especially neutrophils, to the peritoneal cavity of zymosan-challenged animals .
Future Directions
properties
IUPAC Name |
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-13-8-6-12(7-9-13)16(22)10-18(24)14-4-2-3-5-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDMWABBOXYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide |
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